![molecular formula C10H9NO2S B1523173 2-[(4-Cyanophenyl)sulfanyl]propanoic acid CAS No. 1019535-82-0](/img/structure/B1523173.png)
2-[(4-Cyanophenyl)sulfanyl]propanoic acid
Vue d'ensemble
Description
“2-[(4-Cyanophenyl)sulfanyl]propanoic acid” is a chemical compound with the CAS Number: 1019535-82-0 . It has a molecular weight of 207.25 . The IUPAC name for this compound is 2-[(4-cyanophenyl)sulfanyl]propanoic acid . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “2-[(4-Cyanophenyl)sulfanyl]propanoic acid” is 1S/C10H9NO2S/c1-7(10(12)13)14-9-4-2-8(6-11)3-5-9/h2-5,7H,1H3,(H,12,13) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“2-[(4-Cyanophenyl)sulfanyl]propanoic acid” is a powder that is stored at room temperature . Its molecular weight is 207.25 .Applications De Recherche Scientifique
Catalysis in Organic Synthesis
The utilization of sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester as a recyclable catalyst in the condensation reaction between aromatic aldehydes and 3-methyl-l-phenyl-5-pyrazolone is another notable scientific application. This reaction, performed under refluxing conditions, resulted in high yields of 4,4′-alkylmethylene-bis(3-methyl-5-pyrazolones). The ability to recycle and reuse the catalyst across several runs without losing catalytic activity highlights its efficiency and environmental benefits in organic synthesis. This innovative approach was detailed by Tayebi et al. (2011), emphasizing the catalyst's role in streamlining synthetic pathways and contributing to sustainable chemical processes Tayebi et al., 2011.
Antimicrobial Research
The synthesis of new thiazolidinone, thiazoline, and thiophene derivatives from 2-cyano-N-(9,10-dioxo-9,10-dihydro-anthracen-2-yl)-acetamide showcases the compound's versatility in generating novel antimicrobial agents. The chemical transformations leading to these derivatives and their subsequent evaluation against various microbial strains underline the potential of 2-[(4-cyanophenyl)sulfanyl]propanoic acid derivatives in discovering new antimicrobial compounds. Gouda et al. (2010) provide an insight into this area, suggesting the role of these derivatives in addressing the growing concern of antimicrobial resistance Gouda et al., 2010.
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes indicate various hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
Propriétés
IUPAC Name |
2-(4-cyanophenyl)sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-7(10(12)13)14-9-4-2-8(6-11)3-5-9/h2-5,7H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWMGGUFCSGNOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Cyanophenyl)sulfanyl]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[5-(2-Iodophenyl)thiophen-2-yl]-2-methylpropan-1-one](/img/structure/B1523091.png)
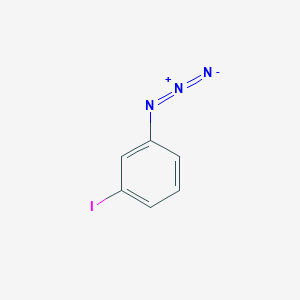
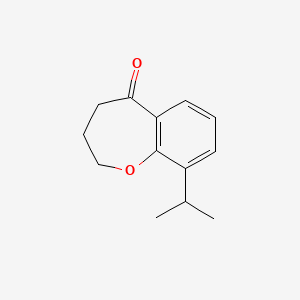

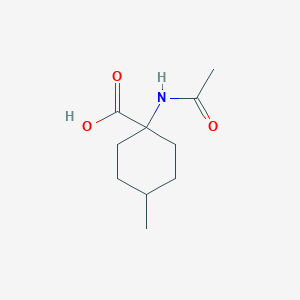
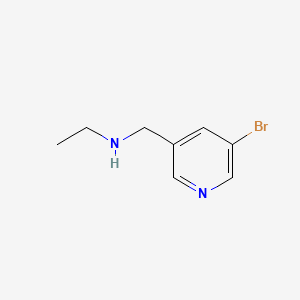
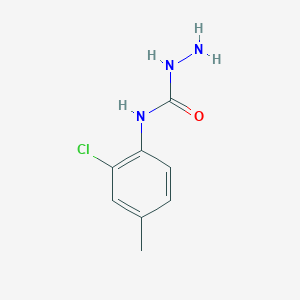

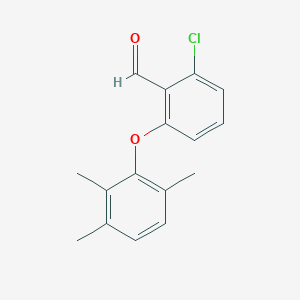
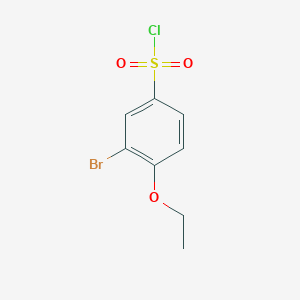

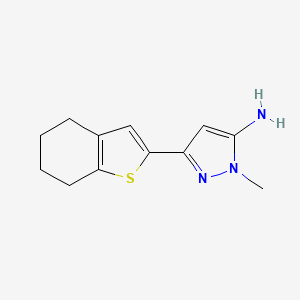
![1-[2-(Adamantan-1-YL)ethyl]piperazine](/img/structure/B1523110.png)